D-erythro-Ritalinic Acid-d10: A Technical Guide for Researchers
D-erythro-Ritalinic Acid-d10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Ritalinic acid-d10 is a deuterated stable isotope-labeled internal standard for D-erythro-ritalinic acid. Ritalinic acid is the primary, yet pharmacologically inactive, metabolite of methylphenidate (commonly known as Ritalin). Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Due to the stereochemistry of the methylphenidate molecule, which contains two chiral centers, it can exist as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The therapeutic effects of methylphenidate are primarily attributed to the d-threo enantiomer. The erythro isomers are generally associated with undesirable side effects.
Given the importance of accurately quantifying methylphenidate and its metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, stable isotope-labeled internal standards are indispensable. D-erythro-Ritalinic acid-d10, with its ten deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte ensure similar behavior during sample preparation and analysis, leading to accurate and precise quantification.
Physicochemical Properties
The fundamental properties of D-erythro-Ritalinic acid-d10 are summarized in the table below. These values are compiled from commercially available standards and chemical databases.
| Property | Value |
| Chemical Name | (αS,2R)-α-Phenyl-2-piperidineacetic Acid-d10 |
| Molecular Formula | C₁₃H₇D₁₀NO₂ |
| Molecular Weight | 229.34 g/mol |
| CAS Number | 1330166-48-7 |
| Appearance | White to light yellow solid |
| Storage | 2-8°C Refrigerator |
| Shipping Conditions | Ambient |
Metabolic Pathway of Methylphenidate
The metabolic fate of methylphenidate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the de-esterification of methylphenidate to ritalinic acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. This process is stereoselective, with the l-threo isomer being more rapidly hydrolyzed than the d-threo isomer. The erythro isomers also undergo this metabolic transformation. The following diagram illustrates the metabolic conversion of methylphenidate to ritalinic acid.
Caption: Metabolic conversion of methylphenidate to its inactive metabolite, ritalinic acid.
Experimental Protocols
The primary application of D-erythro-Ritalinic acid-d10 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols for the extraction and analysis of ritalinic acid from biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol outlines a general procedure for the extraction of ritalinic acid from plasma samples using solid-phase extraction.
Materials:
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Plasma samples
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D-erythro-Ritalinic acid-d10 internal standard solution
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Phosphoric acid (0.1 M)
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Methanol
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Dichloromethane
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Isopropanol
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Ammonium hydroxide
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Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)
Procedure:
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Sample Pre-treatment: To 1 mL of plasma, add a known amount of D-erythro-Ritalinic acid-d10 internal standard. Acidify the sample by adding 500 µL of 0.1 M phosphoric acid. Vortex for 10 seconds.
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Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M phosphoric acid.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
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Washing: Wash the cartridge with 2 mL of 0.1 M phosphoric acid to remove interfering substances. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
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Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of ritalinic acid.
Chromatographic Conditions:
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Column: A chiral column is required for the separation of stereoisomers. An example is a vancomycin-based chiral column (e.g., Astec CHIROBIOTIC V2).
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Mobile Phase: A common mobile phase for chiral separation consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) with a controlled pH. For example, a mobile phase of methanol and 20 mM ammonium acetate (pH 4.1) in a 93:7 ratio can be effective.
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Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
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Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
Data Presentation
Mass Spectrometric Parameters
The following table summarizes the typical mass-to-charge ratio (m/z) transitions for the quantification of ritalinic acid using D-erythro-Ritalinic acid-d10 as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritalinic Acid | 220.1 | 84.1 |
| D-erythro-Ritalinic acid-d10 | 230.2 | 94.1 |
Analytical Method Validation Parameters
The use of D-erythro-Ritalinic acid-d10 as an internal standard allows for the development of robust and reliable analytical methods. The table below presents typical validation parameters for an LC-MS/MS method for the quantification of ritalinic acid in a biological matrix.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 70% |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of ritalinic acid in a biological sample using D-erythro-Ritalinic acid-d10.
Caption: A typical workflow for the analysis of ritalinic acid using a deuterated internal standard.
Conclusion
D-erythro-Ritalinic acid-d10 is a critical tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data, which is essential for pharmacokinetic modeling, clinical monitoring, and forensic investigations. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective application of D-erythro-Ritalinic acid-d10 in a laboratory setting.
